3-[5-(1-ethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
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Overview
Description
The compound is a derivative of pyrazole, a five-membered heterocyclic compound that contains two nitrogen atoms . Pyrazole derivatives are known to possess a wide range of pharmacological activities and are found in many pharmacological agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For this compound, specific data on properties such as boiling point, density, solubility, and pKa is not available in the retrieved data .Scientific Research Applications
Synthesis and Chemical Properties
- Utility in Heterocycle Synthesis: This compound plays a role in the synthesis of various heterocycles, such as pyrimidines and pyrazolopyrimidines, which are essential in pharmaceutical and chemical research (Mahmoud & El-Shahawi, 2008).
- Interactions with Other Chemicals: It is involved in interactions with other chemicals like Meldrum’s acid and ketones, leading to the formation of pyrazolo[3,4-b]pyridin-6-ones and triazolo[1,5-a]pyrimidin-7-ones, demonstrating its reactivity and potential for creating diverse chemical structures (Lipson et al., 2007).
Applications in Material Science
- Fabrication of Novel Materials: This compound is utilized in the fabrication of new materials, such as those incorporating a thiadiazole moiety, which have potential applications in various fields, including material science (Fadda et al., 2017).
Biochemical Research
- Structural Studies: Research has been conducted on the nitration of azolo[1,5-a]pyrimidin-7-amines, revealing insights into the structural properties and chemical behavior of compounds related to the queried chemical (Gazizov et al., 2020).
- Pyrolysis Studies: Studies on pyrolysis of related compounds provide a deeper understanding of their thermal stability and decomposition pathways, which is crucial for applications in various chemical processes (Clarke et al., 1997).
Pharmaceutical Research
- Potential Anticancer Agents: Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents, showcasing its relevance in drug discovery and medicinal chemistry (Abdelhamid et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets . These include enzymes like cyclooxygenase-2 (COX-2) , and pathogens like Leishmania aethiopica and Plasmodium berghei . The specific targets for this compound would need to be determined through further experimental studies.
Mode of Action
Similar compounds have been shown to inhibit the activity of their targets, leading to therapeutic effects . For instance, some pyrazole derivatives have demonstrated potent antileishmanial and antimalarial activities
Biochemical Pathways
Similar compounds have been shown to interfere with the life cycles of pathogens , and to inhibit the activity of enzymes involved in inflammation . The exact pathways affected by this compound would need to be identified through further experimental studies.
Pharmacokinetics
Similar compounds have been optimized for improved pharmacokinetic profiles
Result of Action
Similar compounds have demonstrated therapeutic effects against various diseases . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . The specific effects of this compound would need to be elucidated through further experimental studies.
Action Environment
Similar compounds have been optimized to reduce direct inhibition (di) towards multiple cyp isoforms , suggesting that metabolic environment can influence their action
Properties
IUPAC Name |
3-[5-(1-ethylpyrazol-4-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N6O2/c1-2-22-7-8(6-18-22)9-5-10(14(15,16)17)23-13(19-9)20-11(21-23)3-4-12(24)25/h5-7H,2-4H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOHRXHBKAXMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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